N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reduction of a 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine to generate 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine. This intermediate is then reacted with N-methyl methanesulfonamide under alkaline conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing byproducts. The process involves the use of specific reducing agents and controlled reaction conditions to ensure high purity and efficiency. The method is designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar fluorophenyl group but has a different core structure, leading to distinct properties and applications.
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonyl)amino-5-pyrimidinylmethyltriphenylphosphonium bromide: Another compound with a fluorophenyl group, used in different contexts due to its unique structure.
Uniqueness
N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
1187990-89-1 |
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Molecular Formula |
C17H13FN4O2 |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H13FN4O2/c18-12-6-4-11(5-7-12)9-21-16(23)13-10-20-15(22-17(13)24)14-3-1-2-8-19-14/h1-8,10H,9H2,(H,21,23)(H,20,22,24) |
InChI Key |
LHLBUYJFAMTTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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